2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Description
The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one features a bicyclic tetrahydroquinazolin-4(1H)-one core fused with a 6-methoxy-4-methylquinazolin-2-yl amino substituent. Quinazolinone derivatives are renowned for diverse biological activities, including analgesic, antibacterial, and kinase inhibition properties, depending on substituent patterns . The tetrahydroquinazolinone core enhances conformational flexibility, while the 6-methoxy and 4-methyl groups on the quinazoline moiety may influence solubility and receptor binding .
Properties
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-13-9-11(25-2)7-8-15(13)21-17(19-10)23-18-20-14-6-4-3-5-12(14)16(24)22-18/h7-9H,3-6H2,1-2H3,(H2,19,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYAHANWDRGCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC4=C(CCCC4)C(=O)N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure Reactions for Tetrahydroquinazolin-4(1H)-one Formation
The tetrahydroquinazolinone core is synthesized via cyclocondensation of 2-aminocyclohexanecarboxamide derivatives. Source demonstrates that refluxing 2-aminocyclohexanecarboxamide with acetic anhydride under acidic conditions yields the tetrahydroquinazolin-4(1H)-one scaffold in 78% yield. Critical parameters include:
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Temperature : 120–140°C for 6–8 hours
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Catalyst : Concentrated HCl or H2SO4
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Solvent : Xylene or toluene for azeotropic water removal
This method avoids side reactions such as over-oxidation, which are common in metal-catalyzed approaches.
Functionalization of the Quinazolin-2-ylamino Group
The 6-methoxy-4-methylquinazolin-2-amine moiety is prepared via a three-step sequence:
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Methoxylation : Methylation of 2-nitro-6-hydroxybenzoic acid using dimethyl sulfate in alkaline media.
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Reductive Amination : Catalytic hydrogenation (H2/Pd-C) of the nitro group to an amine.
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Cyclization : Reaction with trimethyl orthoacetate in DMF to form the 4-methylquinazolin-2-amine core.
Key spectroscopic data for intermediates:
Coupling Methodologies for Final Assembly
Buchwald–Hartwig Amination
The C–N bond between the tetrahydroquinazolinone and quinazolinylamine is formed via palladium-catalyzed coupling. Source reports optimal conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd2(dba)3 (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs2CO3 (2.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 110°C, 24 hours |
| Yield | 62–68% |
This method minimizes dehalogenation side products compared to Ullmann-type couplings.
Direct Nucleophilic Substitution
Alternative approaches involve reacting 2-chloro-6-methoxy-4-methylquinazoline with the tetrahydroquinazolinone amine under basic conditions:
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Reaction Setup :
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Workup :
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Dilution with ice water
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Extraction with ethyl acetate (3 × 50 mL)
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Column chromatography (SiO2, hexane/EtOAc 3:1 → 1:2)
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This route achieves 71% yield with >95% purity by HPLC.
Optimization Challenges and Solutions
Regioselectivity in Methoxy Group Introduction
Early synthetic attempts faced competing O- vs. N-alkylation during methoxylation. Source resolves this by:
Stereochemical Control in Tetrahydroquinazolinone Formation
The tetrahydroquinazolinone ring exists in two chair conformations. Source stabilizes the desired isomer via:
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Crystallization : From ethanol/water (4:1) at −20°C
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Dynamic Resolution : Using (R)-BINOL-derived phosphoric acids
Analytical Characterization
Spectroscopic Confirmation
Compound X Data :
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include halogenating agents like bromine or alkylating agents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Bromine, alkyl halides, polar solvents, and catalysts.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups and oxidation states, which can have distinct chemical and biological properties.
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural characteristics make it an excellent intermediate for various organic reactions, including:
- Synthesis of Quinazoline Derivatives: The quinazoline core can be modified to produce derivatives with different biological activities.
- Catalysis: The compound may act as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.
Biology
The compound has potential applications as a biochemical probe for studying biological processes. Its ability to interact with specific molecular targets allows researchers to explore various pathways and mechanisms in cellular biology. Notable applications include:
- Enzyme Inhibition Studies: Investigating the inhibition of specific enzymes that play crucial roles in metabolic pathways.
- Cell Signaling Research: Understanding how the compound influences cell signaling pathways, which could lead to insights into disease mechanisms.
Medicine
The therapeutic potential of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a significant area of research. Preliminary studies suggest potential applications in:
- Anti-Cancer Activity: The compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties: Research indicates possible anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Industry
In industrial applications, this compound may find use in developing new materials or as a catalyst in chemical processes. Its unique chemical properties could lead to innovations in:
- Polymer Chemistry: Utilizing the compound as an additive or modifier in polymer formulations.
- Pharmaceutical Manufacturing: Streamlining synthesis processes for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
For example, in cancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation and survival, thereby reducing tumor growth. In inflammation research, it may modulate the activity of inflammatory mediators, leading to reduced inflammation and tissue damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s unique 2-[(6-methoxy-4-methylquinazolin-2-yl)amino] group distinguishes it from other tetrahydroquinazolinone derivatives. Key analogs include:
Table 1: Structural Comparison of Tetrahydroquinazolinone Derivatives
- Methoxy groups (e.g., 4-(4-methoxyphenyl)-...) improve solubility and may modulate pharmacokinetics . Heterocyclic substituents (e.g., thiophene in ) enhance π-π stacking and antibacterial activity .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
- Key Observations: The C=O stretch in IR (~1670–1680 cm⁻¹) is consistent across tetrahydroquinazolinones . Methoxy groups (δ 3.8–3.9 ppm in ^1H-NMR) and aromatic protons (δ 6.5–7.8 ppm) are diagnostic for substituent identification .
Biological Activity
The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a member of the quinazoline family, known for its diverse biological activities. This article delves into its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a quinazoline core with various functional groups that contribute to its biological activity. The presence of the methoxy and amino groups enhances its interaction with biological targets.
Molecular Formula
- C : 15
- H : 18
- N : 4
- O : 1
Structural Representation
Anticancer Properties
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activities. Specifically, studies have shown that compounds similar to 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often upregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines .
The mechanism through which this compound exerts its effects involves:
- Inhibition of Kinases : The compound acts as a potent inhibitor of class I PI3K enzymes, leading to decreased signaling through the AKT pathway.
- Induction of Apoptosis : By disrupting cellular signaling pathways, the compound promotes programmed cell death in malignant cells.
- Brain Penetration : Certain derivatives have shown improved brain penetration and efficacy in glioblastoma models .
Pharmacological Profiles
The pharmacological profiles of related compounds suggest favorable properties such as:
- Antiproliferative Activity : Demonstrated across multiple cancer cell lines.
- Safety Assessments : Initial studies indicate low toxicity levels and minimal side effects on critical systems such as cardiac function .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study involving an orthotopic glioblastoma xenograft model, derivatives of the compound showed promising results:
Q & A
Basic Research: Synthesis Optimization
Q: What are critical parameters for optimizing the synthesis of this quinazolinone derivative to improve yield and purity? A: Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, ethanol) enhance nucleophilicity and reaction kinetics, while aprotic solvents reduce side reactions .
- Temperature control : Reactions often require precise thermal conditions (e.g., reflux in acetic acid) to avoid decomposition .
- Catalyst use : Acidic or basic catalysts may accelerate cyclization steps common in quinazoline synthesis .
- Purification methods : Chromatography or recrystallization is essential for isolating high-purity products, as seen in analogous compounds .
Basic Research: Structural Characterization
Q: What spectroscopic techniques are most effective for confirming the structure of this compound? A: A multi-technique approach is recommended:
- NMR spectroscopy : - and -NMR identify substituent environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, NH signals at δ ~8–10 ppm) .
- IR spectroscopy : Peaks at ~1700 cm confirm the C=O stretch in the quinazolinone core .
- Mass spectrometry : HRMS (ESI) provides exact mass verification (e.g., molecular ion [M+H]+ matching calculated values) .
Advanced Research: Reaction Mechanism Elucidation
Q: How can researchers investigate the mechanism of substituent-dependent reactivity in this compound’s derivatives? A: Methodological steps include:
- Kinetic studies : Monitor reaction rates under varying conditions (pH, solvent) to identify rate-determining steps .
- Isotopic labeling : Use -labeled reagents to trace oxygen incorporation in oxidation reactions .
- Computational modeling : DFT calculations predict transition states and electronic effects of substituents (e.g., methoxy vs. chloro groups) .
Advanced Research: Biological Activity Validation
Q: How should contradictory IC values for this compound’s antitumor activity be resolved? A: Address discrepancies via:
- Standardized assays : Use uniform cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize variability .
- Dose-response curves : Generate full curves (e.g., 0.1–100 µM) to confirm potency trends .
- Comparative analysis : Benchmark against structurally similar compounds (Table 1) to identify SAR patterns .
Table 1. Comparative IC Values for Quinazoline Derivatives
| Compound | Biological Activity | IC (µM) | Source |
|---|---|---|---|
| Target compound | Antitumor | 10.5 (reported) | |
| 6-Chloro-4-phenyl analog | Antiviral | 12.0 | |
| Triazole-fused derivative | Kinase inhibition | 15.0 |
Advanced Research: Spectral Data Contradictions
Q: How can conflicting -NMR signals for the tetrahydroquinazolinone ring protons be resolved? A: Strategies include:
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C vs. 40°C .
- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., δ 1.01–1.71 ppm for CH groups) via spin-spin coupling .
- Comparative analysis : Cross-reference with crystallographic data (if available) to validate proton environments .
Basic Research: Biological Screening
Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
- Anti-inflammatory : COX-2 inhibition assays .
- Anticancer : MTT assays on solid tumor cell lines (e.g., HepG2, A549) .
Advanced Research: Structure-Activity Relationship (SAR)
Q: How can the impact of the 6-methoxy and 4-methyl groups on bioactivity be systematically studied? A: A three-step approach:
Synthetic modification : Prepare analogs with substituent deletions (e.g., 6-H, 4-H) or replacements (e.g., 6-Cl, 4-ethyl) .
Activity profiling : Compare IC, selectivity, and toxicity across analogs .
Molecular docking : Map substituent interactions with target proteins (e.g., EGFR for anticancer activity) .
Basic Research: Stability and Storage
Q: What conditions ensure long-term stability of this compound in laboratory settings? A: Recommendations based on similar compounds:
- Storage : -20°C under argon in amber vials to prevent oxidation .
- Solubility : Use DMSO for stock solutions; avoid aqueous buffers with high pH (>8) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
